molecular formula C47H59N13O7 B10847452 c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2

c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2

Katalognummer: B10847452
Molekulargewicht: 918.1 g/mol
InChI-Schlüssel: AYKQERUAGGPJLP-WYLITWLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2 (hereafter referred to as Compound 9) is a cyclic lactam peptide derived from γ-melanocyte-stimulating hormone (γ-MSH) templates. Its design incorporates a constrained macrocyclic structure with a bulky D-2'-naphthylalanine (D-Nal(2')) residue, aimed at enhancing melanocortin receptor (MCR) selectivity and potency. The cyclic framework is formed via an amide bond between the N-terminal norleucine (Nle) and C-terminal glutamic acid, stabilizing the pharmacophore (His-D-Nal(2')-Arg-Trp) critical for receptor interaction .

Compound 9 was identified as a moderately potent agonist at the human melanocortin-3 receptor (hMC3R) (EC50 = 3.69 nM) with modest selectivity over hMC4R (EC50 = 6.19 nM, 1.7-fold selectivity) . antagonist) depend on specific residue substitutions .

Eigenschaften

Molekularformel

C47H59N13O7

Molekulargewicht

918.1 g/mol

IUPAC-Name

(2S,5S,8R,11S,14S,17S)-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C47H59N13O7/c1-2-3-12-35-42(63)60-39(23-31-25-51-26-54-31)46(67)58-37(21-27-15-16-28-9-4-5-10-29(28)20-27)44(65)57-36(14-8-19-52-47(49)50)43(64)59-38(22-30-24-53-33-13-7-6-11-32(30)33)45(66)56-34(41(48)62)17-18-40(61)55-35/h4-7,9-11,13,15-16,20,24-26,34-39,53H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,48,62)(H,51,54)(H,55,61)(H,56,66)(H,57,65)(H,58,67)(H,59,64)(H,60,63)(H4,49,50,52)/t34-,35-,36-,37+,38-,39-/m0/s1

InChI-Schlüssel

AYKQERUAGGPJLP-WYLITWLFSA-N

Isomerische SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6

Kanonische SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and the C-terminus.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-throughput purification methods like preparative HPLC is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves its interaction with specific receptors, such as melanocortin receptors. Upon binding, it can modulate receptor activity, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, including analgesia, anti-inflammatory responses, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Selectivity

The general template for this compound series is c[Nle-Xaa-D-Nal(2')/D-Phe-Arg-Trp-Glu]-NH2 , where Xaa substitutions dictate receptor affinity and functional activity. Key analogues are compared below:

Key Findings:

Role of Xaa Residue :

  • His (Compound 9) : Balances moderate hMC3R potency (EC50 = 3.69 nM) with reduced selectivity over hMC4R, likely due to His's dual hydrophobic/polar character .
  • Arg (Analogue 4) : Achieves exceptional hMC3R selectivity (>800-fold) via charge interactions, but loses hMC4R affinity entirely .
  • Val (Analogue 13) : Converts activity to antagonism (pA2 = 8.4–8.7), highlighting how steric bulk (D-Nal(2')) combined with Val enhances hMC3R/hMC5R blockade .

Impact of D-Nal(2') vs. D-Phe :

  • D-Nal(2') in Compound 9 and Analogue 13 improves hMC3R/hMC5R affinity due to its bulky aromatic side chain, which fills hydrophobic receptor pockets more effectively than D-Phe .
  • D-Phe in Analogue 4 reduces hMC4R binding, enabling ultra-selective hMC3R agonism .

Functional Selectivity: Agonists vs. Antagonists

  • Agonists : Compound 9 and Analogue 4 activate hMC3R via the conserved His-Phe-Arg-Trp motif, but their efficacy varies with Xaa residue polarity. Analogue 4’s Arg substitution may stabilize receptor-G protein coupling, explaining its higher potency .
  • Antagonists : Analogue 13’s Val substitution introduces steric hindrance, displacing the Trp side chain and preventing receptor activation . Compound 9’s His residue retains partial agonism, suggesting a narrower antagonism window.

Structural Insights from Molecular Modeling

Monte Carlo simulations reveal that Compound 9’s global minimum conformation closely aligns with SHU9119 (RMSD = 0.44 Å), a known hMC3R/hMC4R antagonist. However, Compound 9’s His residue likely prevents full antagonism by maintaining critical hydrogen bonds with hMC3R .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.